molecular formula C20H40O2 B1615751 Hexyl tetradecanoate CAS No. 42231-99-2

Hexyl tetradecanoate

Cat. No.: B1615751
CAS No.: 42231-99-2
M. Wt: 312.5 g/mol
InChI Key: JIFCVUWJQMDNTN-UHFFFAOYSA-N
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Description

Hexyl tetradecanoate (CAS: 42231-99-2) is a fatty acid ester formed by the condensation of hexanol (C₆H₁₃OH) and tetradecanoic acid (myristic acid, C₁₄H₂₈O₂). Its molecular formula is C₂₀H₄₀O₂, with a molecular weight of 312.53 g/mol. This compound is characterized by a long hydrophobic alkyl chain, making it suitable for applications in cosmetics, fragrances, and lubricants due to its stability and low volatility .

Hexyl tetradecanoate is structurally classified as a branched or linear ester, depending on isomerization. Evidence suggests its isomers, such as hexyl pentadecanoate and hexyl hexadecanoate, exhibit distinct chromatographic retention indices (RI) in gas chromatography-mass spectrometry (GC-MS) analyses .

Properties

CAS No.

42231-99-2

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

hexyl tetradecanoate

InChI

InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-14-15-16-18-20(21)22-19-17-8-6-4-2/h3-19H2,1-2H3

InChI Key

JIFCVUWJQMDNTN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCC

Other CAS No.

42231-99-2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares hexyl tetradecanoate with other hexyl esters and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications References
Hexyl tetradecanoate C₂₀H₄₀O₂ 312.53 42231-99-2 Fragrances, lubricants
Hexyl octanoate (caprylate) C₁₄H₂₈O₂ 228.37 1117-55-1 Food flavoring, cosmetics
Hexyl isobutyrate C₁₀H₂₀O₂ 172.26 142-92-7 Solvent, synthetic fruit flavors
Ethyl hexadecanoate C₁₈H₃₆O₂ 284.48 628-97-7 Alcoholic beverages, biofuels
Hexyl phenylacetate C₁₄H₂₀O₂ 220.30 5421-17-0 Perfumes, antimicrobial agents


Key Observations :

  • Chain Length vs. Volatility: Shorter-chain esters (e.g., hexyl isobutyrate) exhibit higher volatility and lower boiling points compared to hexyl tetradecanoate, which has a longer alkyl chain contributing to thermal stability .
  • Chromatographic Behavior: In GC-MS, hexyl tetradecanoate and its isomers (e.g., hexyl pentadecanoate) show distinct retention indices (RI), aiding in analytical differentiation. For example, linear hexyl esters have higher RI values than branched isomers .
  • Functional Applications: Ethyl hexadecanoate is prevalent in alcoholic beverages, while hexyl esters like tetradecanoate are favored in fragrances due to their persistence and low odor thresholds .

Physicochemical Properties

  • Solubility: Hexyl tetradecanoate is lipophilic, with negligible solubility in water but high miscibility in organic solvents like ethanol and hexane.
  • Thermal Stability : The compound’s decomposition temperature exceeds 200°C, outperforming shorter-chain esters like hexyl acetate (boiling point: 169°C) .

Industrial and Research Relevance

  • Fragrance Industry: Hexyl tetradecanoate is listed in the Reference List of Ingredients in Indian Fragrances for its woody, musky notes, often blended with hexyl cinnamaldehyde for enhanced longevity .
  • Analytical Challenges : Detection in trace amounts (e.g., in vodka or biological samples) requires advanced techniques like HS-SPME-GC-MS, as seen in studies analyzing ethyl esters in alcoholic beverages .

Research Findings and Data

Isomer-Specific Studies

Hexyl tetradecanoate’s isomers (e.g., hexyl hexadecanoate) demonstrate unique antimicrobial properties. For instance, bifurcated isomers exhibit higher bioactivity against Staphylococcus aureus compared to linear forms, suggesting structure-dependent efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyl tetradecanoate
Reactant of Route 2
Reactant of Route 2
Hexyl tetradecanoate

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